1-{6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane is a complex organic compound that features a combination of piperazine, pyridazine, and azepane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane typically involves multi-step procedures. The process begins with the preparation of the piperazine derivative, followed by the introduction of the pyridazine ring and finally the azepane moiety. Each step requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products, as well as implementing purification techniques such as crystallization or chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
1-{6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine and pyridazine rings can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups to the piperazine or pyridazine rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and require further research to fully elucidate.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane dihydrochloride: A compound with similar piperazine moieties.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Shares structural similarities with the pyridazine ring.
Uniqueness
1-{6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane is unique due to its combination of piperazine, pyridazine, and azepane moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O3/c28-21(17-5-7-18(8-6-17)27(29)30)26-15-13-25(14-16-26)20-10-9-19(22-23-20)24-11-3-1-2-4-12-24/h5-10H,1-4,11-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDAETCOLXWFNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.